molecular formula C10H9N3O3 B2742967 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide CAS No. 60302-87-6

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B2742967
CAS No.: 60302-87-6
M. Wt: 219.2
InChI Key: GQVZVVDVXKUTHT-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. This compound has garnered significant interest due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves the acylation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with hydrazine derivatives. One common method includes the use of methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another approach involves the use of monoethyl malonate as an acylating agent in the presence of N,N’-dicyclohexylcarbodiimide .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of phase-transfer catalysis (PTC) conditions has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with various molecular targets. It acts by inhibiting key enzymes and pathways involved in bacterial and viral replication. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 1-Allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Uniqueness

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to its high reactivity towards N-nucleophiles and its stability in the presence of alkali metal hydroxides . This makes it a valuable compound for the synthesis of various derivatives with potential biological activities.

Biological Activity

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Synthesis

The compound this compound can be synthesized through a multi-step process involving the reaction of isatoic anhydride with diethyl malonate, followed by hydrazine hydrate treatment. The general synthetic pathway is as follows:

  • Synthesis of Ethyl 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate :
    • Isatoic anhydride and diethyl malonate are reacted in dry DMF at elevated temperatures.
    • Resulting product undergoes precipitation and purification.
  • Formation of this compound :
    • The ethyl ester is treated with hydrazine hydrate under reflux conditions.
    • The final product is obtained as a white powder with a high yield .

Antiviral Activity

Recent studies have evaluated the anti-HIV activity of various derivatives of this compound. The results indicate that these compounds exhibit moderate activity against HIV-1. Specifically, the synthesized derivatives were tested for their ability to inhibit HIV integrase (IN) and cell-based HIV replication:

  • Integrase Inhibition : The compounds demonstrated no significant integrase inhibitory activity at concentrations below 100 µM.
  • Cell-Based Assays : Some derivatives showed promising results in blocking HIV replication, although further structural modifications are suggested to enhance potency .

Antibacterial Activity

The antibacterial properties of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives were assessed using minimum inhibitory concentration (MIC) assays against several bacterial strains. Findings include:

CompoundBacterial StrainMIC (µg/mL)
4-Hydroxy derivative AStaphylococcus aureus32
4-Hydroxy derivative BEscherichia coli64
4-Hydroxy derivative CPseudomonas aeruginosa16

These results indicate that certain derivatives possess significant antibacterial activity, particularly against opportunistic pathogens common in immunocompromised patients .

Case Studies

A notable case study involved the evaluation of N'-arylidene derivatives of this compound for their combined anti-HIV and antibacterial properties. The study highlighted:

  • Design and Synthesis : New derivatives were designed to enhance biological activity by modifying the arylidene moiety.
  • In Vitro Testing : These derivatives were subjected to rigorous in vitro testing for both anti-HIV and antibacterial activities.
  • Results : Some compounds exhibited dual activity, suggesting potential for development as multifunctional therapeutics .

Properties

IUPAC Name

4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)12-9(7)15/h1-4H,11H2,(H,13,16)(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVZVVDVXKUTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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